methyl N-benzyl-N-(methylsulfonyl)glycinate
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Overview
Description
Methyl N-benzyl-N-(methylsulfonyl)glycinate is an organic compound with the molecular formula C11H15NO4S It is a derivative of glycine, where the amino group is substituted with a benzyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-benzyl-N-(methylsulfonyl)glycinate typically involves the reaction of glycine derivatives with benzyl and methylsulfonyl reagents. One common method is the alkylation of glycine esters with benzyl halides, followed by sulfonylation with methylsulfonyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-benzyl-N-(methylsulfonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methylsulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted glycine derivatives.
Scientific Research Applications
Methyl N-benzyl-N-(methylsulfonyl)glycinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl N-benzyl-N-(methylsulfonyl)glycinate involves its interaction with molecular targets such as enzymes and receptors. The benzyl and methylsulfonyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl N-benzylglycinate: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.
Methyl N-(methylsulfonyl)glycinate: Lacks the benzyl group, affecting its reactivity and applications.
Benzyl N-(methylsulfonyl)glycinate: Similar structure but different functional groups, leading to variations in its chemical behavior.
Uniqueness
Methyl N-benzyl-N-(methylsulfonyl)glycinate is unique due to the presence of both benzyl and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[benzyl(methylsulfonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-16-11(13)9-12(17(2,14)15)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVQIVWOROBARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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